molecular formula C19H18FN3O3 B2961352 N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide CAS No. 946322-34-5

N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide

Cat. No. B2961352
CAS RN: 946322-34-5
M. Wt: 355.369
InChI Key: KUDOOHPBIYNRGQ-UHFFFAOYSA-N
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Description

“N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains several functional groups including an amide group (-CONH2), a pyridine ring (a six-membered ring with one nitrogen atom), and a fluorophenyl group (a phenyl group with a fluorine atom attached) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the attachment of the amide and fluorophenyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, for example, is a planar, aromatic ring where the nitrogen atom contributes one electron to the ring’s delocalized π electron system .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might be hydrolyzed under acidic or basic conditions, and the pyridine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Compounds structurally related to N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide have been explored for their therapeutic potential. For example, the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide as a selective and orally efficacious inhibitor of the Met kinase superfamily highlights the significance of such compounds in cancer therapy (G. M. Schroeder et al., 2009). This study underscores the critical role of careful structural modification in achieving desired biological activities, which could also be applicable to the optimization of N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide for specific therapeutic targets.

Chemical Synthesis and Characterization

Research on the synthesis and characterization of related compounds provides insights into methodologies that could be adapted for the synthesis of N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide. For instance, the study on the synthesis, crystal structure, and DFT study of a new compound 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-a]Pyridine-2-Carboxamide demonstrates the application of various spectroscopic and crystallographic techniques to elucidate the structure and properties of complex organic compounds (Y. Qin et al., 2019). Such methodologies are essential for the development and optimization of new therapeutic agents.

Pharmacological Applications

The pharmacological relevance of compounds similar to N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide is evident in their investigation for various biological activities. Studies on the optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors, for instance, reveal the therapeutic potential of these molecules in targeting specific enzymes involved in DNA repair and cancer progression (T. Penning et al., 2010). This suggests that N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide could be explored for similar pharmacological applications, leveraging its unique chemical structure for selective enzyme inhibition.

Safety And Hazards

Without specific studies or data on this compound, it’s not possible to provide accurate information on its safety and hazards. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For instance, it could be investigated for possible biological activity, given the presence of the pyridine ring and amide group, which are common features in many bioactive compounds .

properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-19(2,3)18(25)23-15-14-13(9-6-10-21-14)26-16(15)17(24)22-12-8-5-4-7-11(12)20/h4-10H,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDOOHPBIYNRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(OC2=C1N=CC=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide

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